molecular formula C8H8BrN3OS2 B2431522 3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one CAS No. 1248942-93-9

3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one

Cat. No.: B2431522
CAS No.: 1248942-93-9
M. Wt: 306.2
InChI Key: RCSAYCZKRLKQSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, “3-Bromothiophene” can be used as a reactant to synthesize “3,3-Bithiophene” via borylation followed by Suzuki coupling . Similarly, a chalcone derivative has been synthesized by Claisen-Schmidt condensation reaction .


Molecular Structure Analysis

The molecular structure of a related compound, “(5-bromothiophen-2-yl)methylamine”, has the InChI code 1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 .


Chemical Reactions Analysis

The Suzuki cross-coupling of a related compound, “N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine”, with various arylboronic acids has been investigated .


Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, “(5-bromothiophen-2-yl)methylamine”, include a molecular weight of 206.11 and a purity of 95%. It is stored at room temperature .

Scientific Research Applications

  • Synthesis and Structural Analysis : Research has focused on the synthesis of related triazole compounds and their structural analysis. For instance, Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of related heterocyclic amides using microwave-assisted Fries rearrangement. This study provides insights into the theoretical aspects of prototropy and rearrangement processes involving similar triazole compounds (Moreno-Fuquen et al., 2019).

  • Pharmacological Properties : Maliszewska-Guz et al. (2005) investigated the pharmacological properties of triazole derivatives, including their effects on the central nervous system in mice. This research highlights the potential of triazole compounds in pharmacological applications (Maliszewska-Guz et al., 2005).

  • Antifungal Activity : Studies have also explored the antifungal activities of triazole derivatives. Qingcu (2014) synthesized several Schiff bases from triazole compounds and tested their antifungal activities against vegetable pathogens, demonstrating their potential in agricultural applications (Qingcu, 2014).

  • Catalytic and Chemical Reactions : Research by Klen et al. (2013) focused on the dioxothietanylation of heterocycles, including triazoles, which is significant for understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Klen et al., 2013).

  • Tautomerism and Crystal Structure : Buzykin et al. (2006) conducted an X-ray diffraction study of potentially tautomeric triazole compounds, revealing insights into their crystal structures and tautomeric forms. This research is crucial for understanding the physical and chemical properties of triazole derivatives (Buzykin et al., 2006).

  • Synthesis of Novel Derivatives : Burbulienė et al. (2003) reported on the alkylation of triazole compounds, leading to the synthesis of novel derivatives. This study contributes to the field of synthetic chemistry, particularly in the creation of new molecules with potential applications in various domains (Burbulienė et al., 2003).

Safety and Hazards

Safety information for a related compound, “(5-BroMothiophen-2-yl)tributylstannane”, suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. Personal protective equipment and chemical impermeable gloves are recommended .

Properties

IUPAC Name

3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3OS2/c1-12-7(13)10-11-8(12)14-4-5-2-3-6(9)15-5/h2-3H,4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSAYCZKRLKQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NN=C1SCC2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248942-93-9
Record name 3-{[(5-bromothiophen-2-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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